molecular formula C11H15N3O3 B1492573 ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate CAS No. 2098162-48-0

ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate

Cat. No.: B1492573
CAS No.: 2098162-48-0
M. Wt: 237.25 g/mol
InChI Key: DLYXJSLNZVWUTQ-MRVPVSSYSA-N
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Description

Ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with an ethyl carboxylate group and at the 6-position with a (3R)-3-hydroxypyrrolidinyl moiety. Pyridazine derivatives are known for their applications in medicinal chemistry, particularly as kinase inhibitors or radiotracers, due to their ability to mimic purine or pyridine scaffolds in nucleic acids .

Properties

IUPAC Name

ethyl 6-[(3R)-3-hydroxypyrrolidin-1-yl]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-2-17-11(16)9-3-4-10(13-12-9)14-6-5-8(15)7-14/h3-4,8,15H,2,5-7H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYXJSLNZVWUTQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN=C(C=C1)N2CC[C@H](C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridazine core substituted with a hydroxypyrrolidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

1. Anti-inflammatory Effects

The compound has been identified as effective in treating inflammatory bowel diseases (IBD). It alleviates pain associated with IBD and normalizes intestinal motor function without significant side effects, making it a promising candidate for managing conditions like Crohn's disease and ulcerative colitis .

2. Antitumor Activity

Recent studies have highlighted the compound’s potential antitumor properties. It has shown efficacy against various cancer cell lines, including breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3). In vitro assays demonstrated that derivatives of pyridazine, including this compound, induce apoptosis and alter cell cycle progression in cancer cells .

Table 1: Cytotoxic Activity of Pyridazine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
11lT-47D1.37 ± 0.04Induces apoptosis; alters cell cycle
11mMDA-MB-2311.57 ± 0.05Induces apoptosis; G2/M phase arrest
This compoundSKOV-3TBDTBD

The biological activity of this compound is largely attributed to its interaction with specific cellular targets:

  • Cyclin-dependent Kinase 2 (CDK2) : In silico studies suggest that the compound may inhibit CDK2, an essential enzyme in cell cycle regulation, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Case Study 1: In Vitro Evaluation

In a study assessing the anticancer properties of various pyridazine derivatives, this compound was evaluated alongside other compounds. The results indicated significant cytotoxicity against breast cancer cell lines, with notable alterations in cell cycle phases observed through flow cytometry .

Case Study 2: In Vivo Studies

While in vitro results are promising, further investigation into in vivo efficacy is necessary. Preliminary animal studies are being planned to assess the pharmacokinetics and therapeutic potential of this compound in models of IBD and cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound Name Core Structure Substituents at 6-Position Functional Group at 3-Position Key Properties/Applications Reference
Ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate Pyridazine (3R)-3-hydroxypyrrolidinyl Ethyl carboxylate Synthetic intermediate; potential kinase inhibitor
N-(4-(Chlorodifluoromethoxy)phenyl)-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-3-yl)-pyridine-3-carboxamide (Asciminib) Pyridine (3R)-3-hydroxypyrrolidinyl Carboxamide FDA-approved BCR-ABL1 kinase inhibitor (chronic myeloid leukemia)
Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate Pyridazine 4-hydroxypiperidinyl Ethyl carboxylate Structural analogue with altered ring puckering and solubility
N-Methyl-6-(2-phenylpyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide Imidazo[1,2-b]pyridazine 2-phenylpyrrolidinyl Methylcarboxamide Radioligand for tropomyosin receptor kinase imaging
Key Observations:

Core Heterocycle Differences: The pyridazine core in the target compound differs from the pyridine core in asciminib. Imidazo[1,2-b]pyridazine derivatives (e.g., the radiotracer in ) exhibit fused-ring systems, increasing rigidity and binding affinity for specific targets like kinases.

Substituent Effects :

  • The (3R)-3-hydroxypyrrolidinyl group in the target compound and asciminib introduces chirality and hydrogen-bonding capacity. However, asciminib’s additional 5-(1H-pyrazol-3-yl) substituent enhances target specificity for BCR-ABL1 .
  • Replacing pyrrolidine with piperidine (as in ) alters ring puckering dynamics (see Cremer-Pople analysis ) and solubility due to increased ring size and hydroxyl position.

Functional Group Impact :

  • Ethyl carboxylate esters (target compound and ) are typically prodrug forms, improving membrane permeability compared to carboxamides (e.g., asciminib). Carboxamides, however, often exhibit higher metabolic stability .
Discussion:
  • Asciminib’s low IC₅₀ highlights the importance of the pyridine core and pyrazole substituent in kinase inhibition .
  • The imidazo[1,2-b]pyridazine derivative’s high affinity for TrkA underscores the role of fused-ring systems in target engagement .
  • The target compound’s higher solubility compared to asciminib may favor pharmacokinetic properties but requires functionalization (e.g., carboxamide conversion) for therapeutic efficacy.

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with a hydrazide derivative of pyridazine, such as 6-oxopyridazin-1(6H)-yl)acetohydrazide (compound A), which serves as a versatile intermediate for further functionalization.
  • Chiral pyrrolidine derivatives, particularly (R)-2-methylpyrrolidine or 3-hydroxypyrrolidine, are used to introduce the chiral amine substituent.

Coupling of Pyridazine Core with Chiral Pyrrolidine

  • The key step involves nucleophilic substitution or ipso-substitution reactions where the chiral pyrrolidine nitrogen attacks an electrophilic center on the pyridazine ring or its derivative.
  • For example, compound 8, a chiral pyrrolidine derivative, is coupled with halogenated pyridazine or pyrimidine cores under basic conditions or palladium-catalyzed coupling to yield the desired substituted intermediate.
  • Reaction conditions typically include:
    • Use of polar aprotic solvents such as tetrahydrofuran or N-methylpyrrolidone.
    • Mild heating (room temperature to 100 °C).
    • Bases such as N,N-diisopropylethylamine or sodium hydride to facilitate substitution.

Esterification and Final Functionalization

  • The ethyl ester group at the 3-position of the pyridazine is either introduced by:
    • Direct esterification of the corresponding acid with ethanol under acidic or catalytic conditions.
    • Use of ethyl acrylate in Michael addition or coupling reactions to install the ethyl carboxylate moiety.
  • Hydrolysis or further modification of terminal ester groups can be performed to fine-tune the compound properties.

Representative Reaction Scheme Summary

Step Reactants/Intermediates Conditions Outcome/Notes
1 Hydrazide derivative (A) Reaction with aldehydes or acids Formation of pyridazine core derivatives
2 Chiral pyrrolidine derivative (e.g., compound 8) + halogenated pyridazine Basic conditions, 25–100 °C, aprotic solvents Coupling to form 6-(3-hydroxypyrrolidin-1-yl)pyridazine intermediate
3 Intermediate + ethyl acrylate or esterification reagents Acidic or catalytic esterification Formation of ethyl carboxylate at 3-position
4 Purification via silica gel chromatography or recrystallization - Isolation of pure ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate

Research Findings and Optimization

  • The use of chiral pyrrolidine derivatives ensures enantioselectivity in the final product, critical for biological activity.
  • Palladium-catalyzed coupling reactions improve yields and selectivity in the substitution steps.
  • Reaction monitoring by nuclear magnetic resonance (NMR) spectroscopy confirms the formation of desired isomers and purity.
  • Hydrolysis and esterification steps are optimized to maintain the integrity of the chiral center and avoid racemization.

Summary Table of Key Parameters

Parameter Details
Starting hydrazide 6-oxopyridazin-1(6H)-yl)acetohydrazide
Chiral substituent (R)-3-hydroxypyrrolidin-1-yl
Coupling method Nucleophilic substitution, Pd-catalyzed coupling
Solvents Tetrahydrofuran, N-methylpyrrolidone
Bases N,N-diisopropylethylamine, sodium hydride
Esterification reagent Ethyl acrylate or ethanol with acid catalyst
Temperature range Room temperature to 100 °C
Purification Silica gel chromatography, recrystallization
Characterization techniques 1H NMR, 13C NMR, mass spectrometry

Q & A

Q. What are the standard synthetic routes for ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate?

The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and esterification. A representative protocol involves:

  • Step 1 : Condensation of a pyridazine core with (R)-3-hydroxypyrrolidine under basic conditions (e.g., cesium carbonate in DMF at 80°C) to introduce the pyrrolidine moiety .
  • Step 2 : Esterification of the carboxylic acid intermediate using ethyl chloroformate or ethanol under acidic catalysis.
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and characterization via LCMS (m/z 395–427 [M+H]+) and HPLC (retention time 1.05–1.33 minutes) .

Q. How is structural confirmation performed for this compound?

Structural elucidation relies on:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to assign protons and carbons, particularly the chiral (R)-3-hydroxypyrrolidine group and ester functionality .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., m/z 427 [M+H]+) .
  • Infrared Spectroscopy (IR) : Identification of hydroxyl (3200–3500 cm1^{-1}) and ester carbonyl (1700–1750 cm1^{-1}) stretches .

Q. What analytical methods ensure purity and identity in quality control?

  • HPLC : Reverse-phase chromatography with trifluoroacetic acid (TFA) modifiers to assess purity (>95%) and retention time consistency .
  • Chiral Chromatography : To verify enantiomeric excess of the (R)-configured pyrrolidine group .
  • Elemental Analysis : Combustion analysis for C, H, N to validate stoichiometry .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Key parameters include:

  • Base Selection : Cesium carbonate (Cs2_2CO3_3) enhances nucleophilic substitution efficiency compared to weaker bases .
  • Solvent Optimization : Polar aprotic solvents like DMF improve solubility of intermediates, but post-reaction removal requires reduced-pressure distillation .
  • Temperature Control : Maintaining 80°C during substitution minimizes side reactions (e.g., ester hydrolysis) .
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) could further streamline steps, though this requires validation .

Q. How are contradictions in spectroscopic data resolved during structural analysis?

Discrepancies (e.g., unexpected NOE effects in NMR or MS fragmentation patterns) are addressed via:

  • X-ray Crystallography : Definitive confirmation using programs like SHELXL or OLEX2 to resolve ambiguous stereochemistry .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
  • 2D NMR Techniques : COSY, HSQC, and HMBC to map proton-carbon correlations and validate connectivity .

Q. What strategies mitigate polymorphic variability in crystallographic studies?

Polymorph control involves:

  • Solvent Screening : Crystallization from ethyl acetate/hexane mixtures favors specific crystal forms .
  • Temperature Gradients : Slow cooling from saturated solutions to isolate thermodynamically stable forms .
  • Additives : Small molecules (e.g., surfactants) to template crystal packing, as seen in related pyridazine derivatives .

Q. How is biological activity evaluated for this compound in drug discovery?

Methodologies include:

  • In Vitro Assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorescence polarization or calorimetry .
  • Structure-Activity Relationship (SAR) : Modifying the pyrrolidine hydroxyl or ester group to assess potency changes .
  • ADME Profiling : Microsomal stability assays and Caco-2 permeability models to predict pharmacokinetics .

Data Contradiction and Troubleshooting

Q. How to address low reproducibility in synthetic batches?

  • Impurity Profiling : LCMS/MS to identify byproducts (e.g., de-esterified acids or racemized pyrrolidine) .
  • Reagent Quality : Ensure anhydrous Cs2_2CO3_3 and DMF to prevent hydrolysis .
  • Reaction Monitoring : In situ FTIR or inline HPLC to track intermediate formation and adjust conditions dynamically .

Q. What computational tools predict metabolic pathways for this compound?

  • Software : SwissADME or MetaSite to simulate phase I/II metabolism, focusing on ester hydrolysis and hydroxylation sites .
  • Docking Studies : AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .

Tables of Key Parameters

Parameter Conditions/Values Reference
Synthetic Yield70–90% (after column chromatography)
HPLC Retention Time1.05–1.33 minutes (SQD-FA05/SMD-TFA05)
LCMS m/z395–427 [M+H]+
Chiral Purity>98% ee (confirmed by chiral HPLC)
Thermal StabilityStable up to 150°C (DSC analysis)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate
Reactant of Route 2
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ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate

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